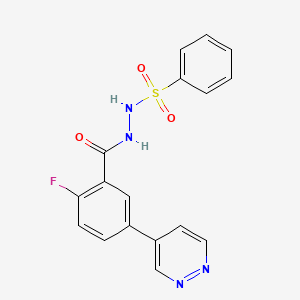
Moz-IN-2
描述
MOZ-IN-2 是一种化学化合物,以其作为蛋白质 MOZ 抑制剂的作用而闻名,MOZ 是组蛋白乙酰转移酶家族的成员。组蛋白乙酰转移酶是将乙酰基转移到组蛋白蛋白质上保守的赖氨酸氨基酸的酶,这会影响基因表达。 This compound 的 IC50 值为 125 μM,表明其在抑制 MOZ 活性方面的效力 .
作用机制
MOZ-IN-2 通过抑制蛋白质 MOZ 的活性发挥其作用。这种抑制阻止了组蛋白蛋白质的乙酰化,这会导致基因表达发生变化。this compound 的分子靶标包括 MOZ 酶的活性位点,它在那里结合并阻止酶的活性。组蛋白乙酰化的这种破坏会影响各种细胞途径和过程。
生化分析
Biochemical Properties
Moz-IN-2 interacts with the MOZ protein, which is a member of the histone acetyltransferases family . Histone acetylation plays a crucial role in the regulation of gene expression in response to environmental stress . The acetylation of histones by histone acetyltransferases like MOZ results in a dispersed structure of chromatin, which becomes accessible by transcriptional factors .
Cellular Effects
The cellular effects of this compound are primarily due to its inhibitory action on the MOZ protein. This inhibition can disrupt interactions with transcriptional/chromatin regulators, such as DOT1L . This disruption can decrease cell proliferation and cause significant reductions in tumor burden in vivo .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the MOZ protein, a member of histone acetyltransferases . This inhibition disrupts the acetylation process, thereby affecting the structure of chromatin and the accessibility of transcriptional factors .
Metabolic Pathways
This compound is involved in the metabolic pathway of histone acetylation . It interacts with the MOZ protein, a histone acetyltransferase, thereby affecting the acetylation process. This could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
Given its role as an inhibitor of the MOZ protein, it is likely that it may be localized in the nucleus where histone acetylation occurs . Its activity or function could be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
合成路线和反应条件
MOZ-IN-2 的合成涉及多个步骤,通常从核心结构的制备开始,然后进行官能团修饰。具体的合成路线可能有所不同,但通常包括:
核心结构的形成: 此步骤涉及通过一系列缩合反应构建主要分子骨架。
官能团修饰: 后续步骤涉及引入化合物活性所需的特定官能团。这可能包括卤化、磺化和其他修饰。
工业生产方法
This compound 的工业生产可能涉及优化合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。
化学反应分析
反应类型
MOZ-IN-2 可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰官能团,可能会改变化合物的活性。
取代: this compound 可以参与取代反应,其中一个官能团被另一个官能团取代。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应的条件可能差异很大,但通常涉及使用催化剂和特定溶剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生化合物的脱氧形式。
科学研究应用
MOZ-IN-2 在科学研究中具有广泛的应用:
化学: 它被用作研究组蛋白乙酰转移酶的功能及其在基因调控中的作用的工具。
生物学: this compound 有助于理解控制基因表达和细胞分化的表观遗传机制。
医学: 该化合物正在研究其潜在的治疗应用,尤其是在组蛋白乙酰化失调的疾病中,例如癌症。
工业: this compound 可用于开发针对表观遗传途径的新药和治疗剂。
相似化合物的比较
MOZ-IN-2 在其对 MOZ 蛋白的特异性抑制方面是独一无二的。类似的化合物包括其他组蛋白乙酰转移酶抑制剂,例如:
CPTH2: 另一种具有不同特异性和效力的组蛋白乙酰转移酶抑制剂。
姜黄素: 一种具有广泛组蛋白乙酰转移酶抑制活性的天然化合物。
WM-8014: 一种与 this compound 作用机制不同的合成抑制剂。
这些化合物在特异性、效力和应用方面有所不同,突出了 this compound 在特异性靶向 MOZ 蛋白方面的独特特性 .
如果您有任何其他问题或需要更多详细信息,请随时询问!
属性
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMCVPPNOFFNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)
![2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2993289.png)
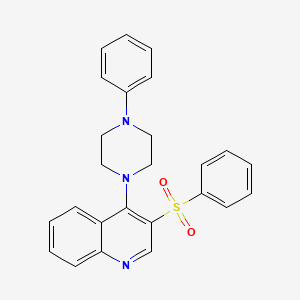
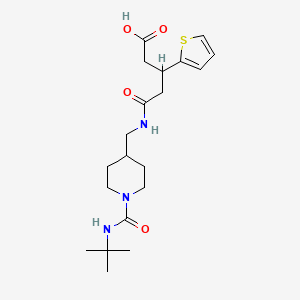
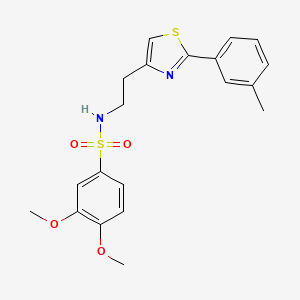

![1-[4-[2-(2-Hydroxyethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2993298.png)
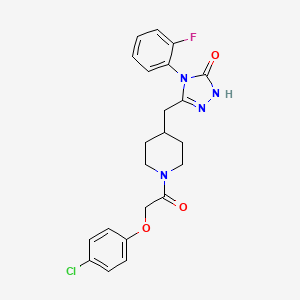
![4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B2993301.png)
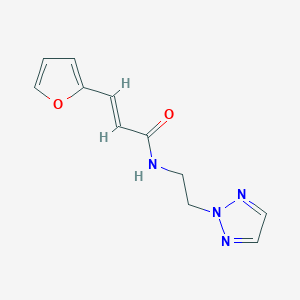
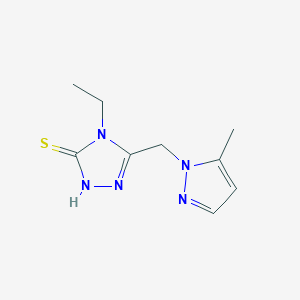
![N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2993308.png)
